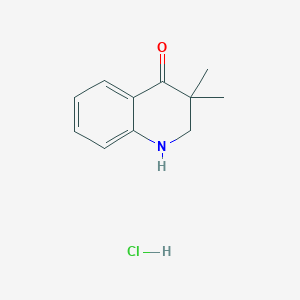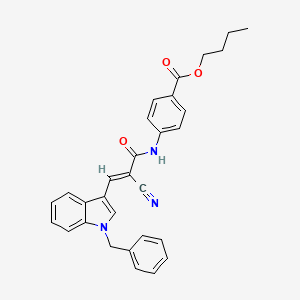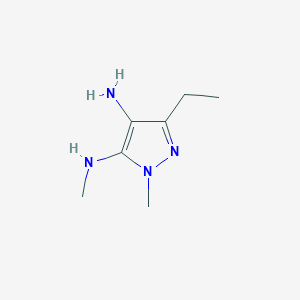![molecular formula C19H13NO6 B2866773 8-methoxy-3-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]-2H-chromen-2-one CAS No. 690214-02-9](/img/structure/B2866773.png)
8-methoxy-3-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-methoxy-3-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]-2H-chromen-2-one, also known as MNPC, is a synthetic compound that belongs to the class of coumarin derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Scientific Research Applications
Synthesis and Catalysis
Novel polystyrene-supported TBD catalysts have been synthesized and characterized, showcasing their catalytic properties in the Michael additions of 4-hydroxycoumarin to α,β-unsaturated ketones. This process is instrumental in synthesizing Warfarin™ and its analogues, demonstrating the versatility of these catalytic systems in organic synthesis. The catalysts show high conversion yields and can be easily recovered and reused, highlighting their potential for sustainable and efficient chemical processes (Alonzi et al., 2014).
Antimicrobial Activity
Metal complexes of coumarin derivatives have been synthesized and shown to exhibit antimicrobial activity against various bacterial strains and fungi. These complexes, characterized by their octahedral geometry, demonstrate enhanced activity upon coordination of metals with the ligand, indicating their potential as novel antimicrobial agents (Vyas et al., 2009).
Photovoltaic Properties
A study on chromen-2-one-based organic dyes for dye-sensitized solar cells revealed that structural modifications to these compounds could significantly enhance their photovoltaic properties. These modifications, aimed at reducing the energy gap and improving light-capturing and electron injection capabilities, highlight the potential of chromen-2-one derivatives in improving photoelectric conversion efficiency for solar energy applications (Gad et al., 2020).
Fluorescence and Sensing Applications
The unusual fluorescence properties of certain chromen-2-one derivatives have been explored for developing new fluorogenic sensors. These compounds exhibit strong fluorescence in protic solvents, with potential applications in creating sensitive and selective fluorescent "off-on" sensors (Uchiyama et al., 2006).
Cytotoxicity Against Cancer
Ruthenium flavanol complexes containing substituted flavones, including chromen-4-one derivatives, have been synthesized and evaluated for their anticancer activities against breast cancer cell lines. These studies indicate the significant cytotoxic potential of these compounds, suggesting their utility in developing new anticancer therapies (Singh et al., 2017).
properties
IUPAC Name |
8-methoxy-3-[(E)-3-(3-nitrophenyl)prop-2-enoyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO6/c1-25-17-7-3-5-13-11-15(19(22)26-18(13)17)16(21)9-8-12-4-2-6-14(10-12)20(23)24/h2-11H,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLONGAWQSGSOH-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 8-isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B2866690.png)
![3-(1H-pyrrol-1-yl)-N-(3-(trifluoromethyl)benzyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2866692.png)
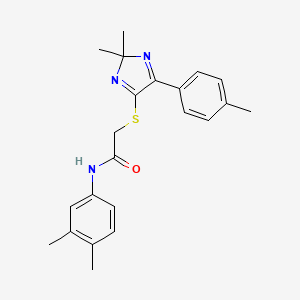
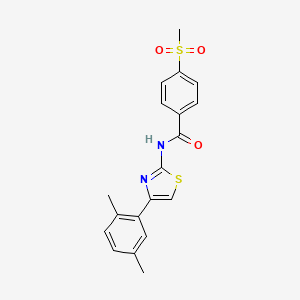
![1-(4-Fluorophenyl)-2-[[5-[2-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2866697.png)
![5-((Benzo[d]thiazol-2-ylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2866698.png)
![2-[4-(Benzenesulfonyl)piperidin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2866699.png)

![2-[(4-Chlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2866701.png)
![(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}[(3-methylphenyl)methoxy]amine](/img/structure/B2866703.png)

